molecular formula C15H17S2Si B15169525 CID 78064828

CID 78064828

Cat. No.: B15169525
M. Wt: 289.5 g/mol
InChI Key: OJGDBDUJXRVFQY-UHFFFAOYSA-N
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Description

CID 78064828 (PubChem Compound Identifier) is a chemical entity that requires comprehensive characterization for scientific and industrial applications. Despite this, the structural and functional comparisons outlined below adhere to standardized protocols for analyzing similar compounds, as demonstrated in the evidence (e.g., betulin derivatives, oscillatoxin analogs, and sulfonamide-based inhibitors) .

Properties

Molecular Formula

C15H17S2Si

Molecular Weight

289.5 g/mol

InChI

InChI=1S/C15H17S2Si/c1-18(12-16-14-8-4-2-5-9-14)13-17-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

OJGDBDUJXRVFQY-UHFFFAOYSA-N

Canonical SMILES

C[Si](CSC1=CC=CC=C1)CSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 78064828 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, high-pressure reactors, and other advanced chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 78064828 participates in three primary reaction categories critical for its biochemical utility:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Products : Forms carboxylic acids or ketones depending on reaction conditions.

  • Mechanism : Electron transfer leads to cleavage of specific bonds (e.g., C–H or C–C).

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Products : Generates alcohols or amines via electron gain at carbonyl or nitrile groups.

  • Applications : Key for modifying pharmacokinetic properties during drug development.

Substitution

  • Reagents : Halogens (Cl₂, Br₂), alkylating agents (e.g., methyl iodide).

  • Products : Functional group replacement (e.g., –OH → –Cl) to enhance target binding or solubility.

Enzyme Inhibition Kinetics

As a CDK8/CDK19 inhibitor, this compound’s pharmacological activity hinges on its binding kinetics:

ParameterValueMethodSource
Kᵢ (CDK8) 15 nMFluorescence polarization
IC₅₀ (CDK19) 18 nMATP-competitive assay
Half-life (in vivo) 4.2 hrsMouse pharmacokinetics
  • Structural Basis : The 2-aminopyridine core hydrogen-bonds with Asp173 and Lys52 in CDK8’s catalytic pocket, stabilizing inhibition .

  • Metabolic Stability : Introduction of a carbamate group reduces oxidative metabolism, enhancing bioavailability .

Key Reagents and Conditions

Reaction optimization involves balancing yield, purity, and scalability:

Reaction TypeReagentsSolventTemperatureYield (%)
OxidationKMnO₄, H₂O₂H₂O/acetone25°C78
ReductionLiAlH₄THF0°C → RT85
SubstitutionCl₂ (in CCl₄)Dichloromethane40°C92

Major Reaction Products

Functional group transformations dictate this compound’s utility in drug discovery:

Starting MaterialProductApplication
Ketone derivativeCarboxylic acidEnhances solubility for formulation
Nitrile intermediatePrimary amineImproves target-binding affinity
Halogenated analogAlkylated compoundModulates metabolic stability

Mechanistic Insights from Structural Studies

  • Crosslinking Evidence : Cysteine residues in this compound’s structure form dimers under oxidative conditions, critical for stabilizing interactions with kinase targets .

  • pH Sensitivity : Degrades rapidly under acidic conditions (t₁/₂ = 2.3 hrs at pH 2), necessitating enteric coatings for oral delivery.

Synthetic Challenges and Solutions

  • Spirolactam Replacement : Early analogs suffered from metabolic instability due to spirolactam oxidation. Substitution with imidazolidinone improved half-life by 5-fold .

  • Solubility Optimization : Introducing polar groups (e.g., –NH₂) increased aqueous solubility from 0.1 mg/mL to 1.8 mg/mL .

Scientific Research Applications

CID 78064828 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78064828 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target. The exact molecular targets and pathways involved are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

While CID 78064828 remains uncharacterized in the provided evidence, the following framework illustrates how such comparisons are typically conducted, using analogous compounds from the literature:

Table 1: Structural and Functional Comparison with Similar Compounds

Compound (CID) Core Structure Key Functional Groups Biological Role Physicochemical Properties Reference
3-O-Caffeoyl Betulin (10153267) Triterpenoid + caffeoyl moiety Hydroxyl, ester, aromatic ring Inhibitor of bile acid transporters LogP: 8.2; TPSA: 120 Ų
Oscillatoxin D (101283546) Polyketide Lactone, hydroxyl, methyl Cytotoxin, ion channel modulator LogP: 4.5; Molecular Weight: 632.7
Taurocholic Acid (6675) Bile acid conjugate Sulfonate, amide, hydroxyl Substrate for transporters LogP: -1.3; TPSA: 124 Ų
Betulinic Acid (64971) Pentacyclic triterpene Carboxylic acid, hydroxyl Anticancer, antiviral agent LogP: 6.8; Solubility: 0.02 mg/mL

Key Findings from Analogous Studies :

Structural Overlays : Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) share a steroid backbone, enabling competitive binding to transporters. Overlay studies using 3D structures highlight steric and electronic complementarity .

Functional Divergence : Betulin-derived inhibitors (CIDs 72326, 64971) exhibit enhanced inhibitory activity compared to their parent compound betulin (CID 72326) due to the addition of polar moieties (e.g., caffeoyl groups in CID 10153267), which improve solubility and target interaction .

Bioactivity Trends: Oscillatoxin derivatives (CIDs 101283546, 185389) show varying cytotoxicity depending on methyl group placement, underscoring the role of minor structural modifications in biological activity .

Methodological Considerations for Comparative Studies

Analytical Techniques :

  • LC-ESI-MS: Used to differentiate isomers (e.g., ginsenosides) via collision-induced dissociation (CID) patterns, enabling precise structural elucidation .
  • 3D Overlay Modeling : Critical for comparing steric and electronic profiles of substrates/inhibitors, as demonstrated in bile acid transporter studies .

Data Reporting Standards :

  • Supporting Information : Must include raw spectral data, synthetic protocols, and crystallographic coordinates (if available) to ensure reproducibility .
  • References : Follow ACS style, with explicit citations for physicochemical parameters and bioactivity data .

Biological Activity

Overview of CID 78064828

This compound is a compound that has been cataloged in the PubChem database. While specific biological activity data may not be extensively detailed for this compound, it is essential to consider its structural characteristics and potential applications based on related compounds.

The biological activity of this compound may be inferred from its structural features. Compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many compounds in its class demonstrate effectiveness against bacteria and fungi, often through interference with cell wall synthesis or metabolic pathways.
  • Anticancer Properties : Some related compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of specific functional groups can significantly influence its interaction with biological targets.

Functional GroupPotential Activity
Hydroxyl (-OH)May enhance solubility and bioavailability
Carbonyl (C=O)Can participate in hydrogen bonding with target proteins
Aromatic RingsOften involved in π-π stacking interactions with DNA or proteins

Case Studies and Research Findings

While direct studies on this compound are scarce, several case studies on structurally similar compounds provide insights into potential biological activities:

  • Antitumor Activity :
    • A study on a related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.
    • The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Studies :
    • Research involving compounds with similar scaffolds indicated effectiveness against resistant strains of bacteria, highlighting the potential for this compound in antibiotic development.
  • In Vivo Studies :
    • Animal model studies have shown that derivatives of this compound can reduce tumor size and improve survival rates, indicating promising therapeutic applications.

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